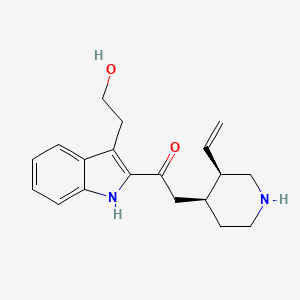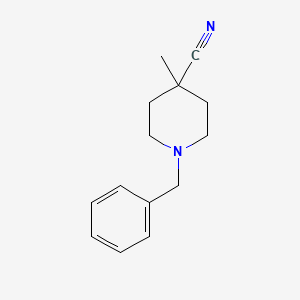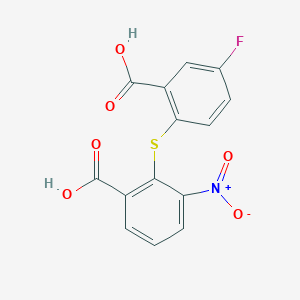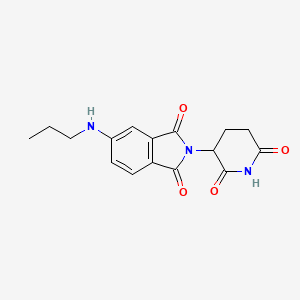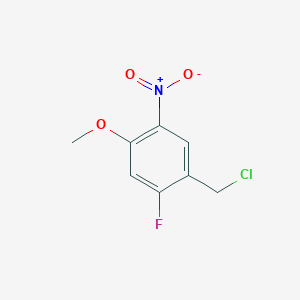
Tert-butyl 2-aminophenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2-aminophenoxy)acetate is an organic compound with the molecular formula C12H17NO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino group at the ortho position and a tert-butyl ester group at the carboxyl end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminophenoxy)acetate typically involves the esterification of 2-(2-aminophenoxy)acetic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-(2-aminophenoxy)acetate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonic acid resins, can also be employed to facilitate the esterification process while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 2-(2-aminophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-(2-aminophenoxy)ethanol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(2-aminophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-aminophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(3-aminophenoxy)acetate: Similar structure but with the amino group at the meta position.
Tert-butyl 2-(4-aminophenoxy)acetate: Similar structure but with the amino group at the para position.
Tert-butyl 2-(2-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: Tert-butyl 2-(2-aminophenoxy)acetate is unique due to the ortho position of the amino group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical and biological properties compared to its meta and para counterparts.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
tert-butyl 2-(2-aminophenoxy)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8,13H2,1-3H3 |
Clé InChI |
BLZPXADKLVRVLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



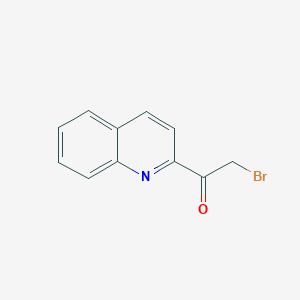
![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)

![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)
